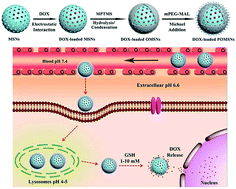Facile synthesis of organosilica-capped mesoporous silica nanocarriers with selective redox-triggered drug release properties for safe tumor chemotherapy†
Biomaterials Science Pub Date: 2019-03-13 DOI: 10.1039/C8BM01669K
Abstract
As drug-delivery carriers for cancer chemotherapy, gatekeeper-capped mesoporous silica nanoparticles (MSNs) have been widely studied due to their high drug-loading capability, controlled drug release property and good biocompatibility. However, the currently reported gatekeeper-capped MSNs suffer from complex synthetic procedures, potential toxicity of gatekeepers, unsatisfactory control on drug stimuli-release, etc. In this work, we develop a simple but efficient approach to fabricate PEGylated organosilica-capped mesoporous silica nanoparticles (POMSNs) by employing a disulfide-doped organosilica coating as the gatekeeper formed by the hydrolysis and condensation of a silane coupling agent 3-(mercaptopropyl)trimethoxysilane (MPTMS) to block the mesopores of MSNs. Owing to the glutathione (GSH)-responsive biodegradation behavior of the disulfide-doped organosilica gatekeeper, the DOX-loaded POMSNs exhibit only 20% cell viability towards SMMC-7721 tumor cells, and almost no toxicity towards L-02 cells at a DOX concentration of 50 μg mL−1 was measured, demonstrating their selective cytotoxicity in vitro. More importantly, it is demonstrated that the DOX-loaded POMSNs exhibit a tumor inhibition rate of 71.3% and negligible systematic toxicity. Consequently, the resultant POMSNs show great potential as drug nanocarriers for redox-responsive drug release and passive-targeting tumor chemotherapy.


Recommended Literature
- [1] Inside front cover
- [2] Back cover
- [3] The chromatography of proteins. The effect of salt concentration and pH on the adsorption of proteins to silica gel
- [4] Mercaptothiadiazole capped gold nanoparticles as fluorophore for the determination of nanomolar mercury(ii) in aqueous solution in the presence of 50 000-fold major interferents†
- [5] Hyphenated separation techniques for complex polymers
- [6] Plasmon resonance tuning using DNA origami actuation†
- [7] Composition-dependent electronic energy relaxation dynamics of metal domains as revealed by bimetallic Au144−xAgx(SC8H9)60 monolayer-protected clusters
- [8] The mechanism of CO2 hydration: a porous metal oxide nanocapsule catalyst can mimic the biological carbonic anhydrase role†‡
- [9] Back cover
- [10] A Ni(OH)2–CoS2 hybrid nanowire array: a superior non-noble-metal catalyst toward the hydrogen evolution reaction in alkaline media†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 109944-15-2
-
CAS no.: 119584-73-5









